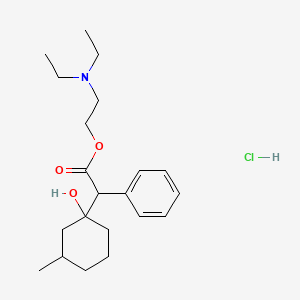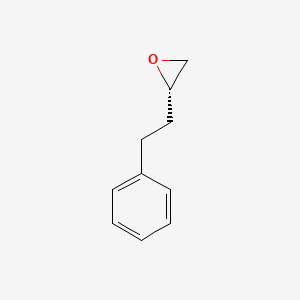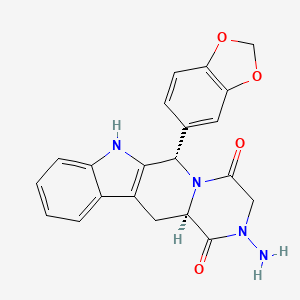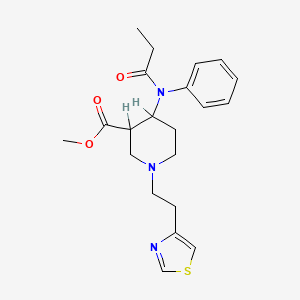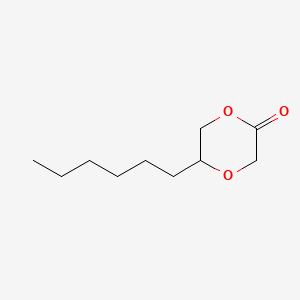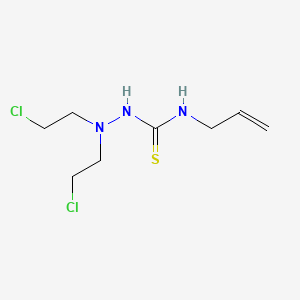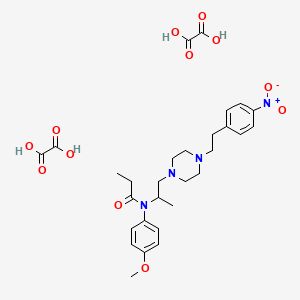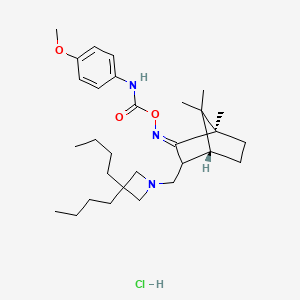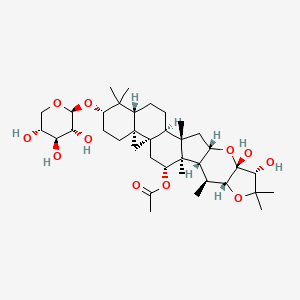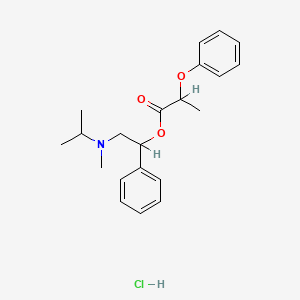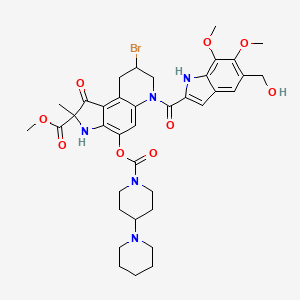![molecular formula C19H28ClN3O5S B12761017 [3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 134308-71-7](/img/structure/B12761017.png)
[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a furan ring, and a nitrate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can be approached through a multi-step process:
Formation of the Piperazine Derivative: The starting material, 3-phenylsulfanylpropylamine, can be reacted with piperazine under basic conditions to form the piperazine derivative.
Cyclization to Form the Furan Ring: The piperazine derivative can undergo cyclization with a suitable diol under acidic conditions to form the hexahydrofuro[3,2-b]furan ring system.
Nitration: The final step involves the nitration of the furan ring using a nitrating agent such as nitric acid to introduce the nitrate ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrate ester group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, it may serve as a probe to study the interactions of piperazine derivatives with biological targets.
Medicine
Potential medicinal applications include the development of new drugs targeting specific receptors or enzymes, given the presence of the piperazine ring which is a common motif in many pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action of [3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride would depend on its specific application. For instance, if used as a drug, it may interact with specific receptors or enzymes, modulating their activity through binding interactions. The nitrate ester group could also release nitric oxide (NO), which has various biological effects.
Comparison with Similar Compounds
Similar Compounds
[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]furan-2-yl] nitrate: Lacks the hexahydrofuro ring system.
[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3-dihydrofuro[3,2-b]furan-6-yl] nitrate: Contains a dihydrofuro ring instead of a hexahydrofuro ring.
Uniqueness
The unique combination of the piperazine ring, hexahydrofuro ring system, and nitrate ester group in [3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
134308-71-7 |
|---|---|
Molecular Formula |
C19H28ClN3O5S |
Molecular Weight |
446.0 g/mol |
IUPAC Name |
[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C19H27N3O5S.ClH/c23-22(24)27-17-14-26-18-16(13-25-19(17)18)21-10-8-20(9-11-21)7-4-12-28-15-5-2-1-3-6-15;/h1-3,5-6,16-19H,4,7-14H2;1H |
InChI Key |
BSBYHJLFVULNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCSC2=CC=CC=C2)C3COC4C3OCC4O[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



